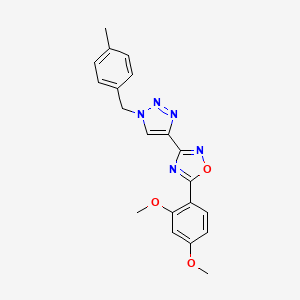

5-(2,4-dimethoxyphenyl)-3-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Description

Historical Context of Oxadiazole and Triazole Chemistry

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger during investigations into azoxime derivatives. Despite its early discovery, systematic exploration of its biological applications began only in the mid-20th century, culminating in the 1960s with Oxolamine, a cough suppressant that marked the first therapeutic use of a 1,2,4-oxadiazole derivative. Parallelly, triazole chemistry advanced following Bladin’s 1885 characterization of the 1,2,3-triazole system. The antifungal properties of azoles, identified in the 1940s, propelled triazoles into clinical prominence, with fluconazole and voriconazole becoming cornerstone therapies by the 1990s. These milestones established oxadiazoles and triazoles as independent pharmacophores, setting the stage for their hybridization.

Structural Features of 1,2,4-Oxadiazole-Triazole Conjugates

The hybrid compound 5-(2,4-dimethoxyphenyl)-3-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core linked to a 1,2,3-triazole moiety via a methylene bridge (Table 1). Key structural attributes include:

Table 1: Structural Components of the Hybrid Compound

The oxadiazole’s planar geometry facilitates intermolecular interactions, while the triazole’s dipole moment (≈5.0 D) promotes solubility in polar media. Substituents like the dimethoxyphenyl group introduce steric effects that influence binding pocket compatibility, as observed in dual EGFR/VEGFR-2 inhibitors.

Research Significance of Multifunctional Heterocyclic Systems

Hybrid systems merge the bioactivity profiles of parent heterocycles, often overcoming limitations like microbial resistance. For instance, 1,2,3-triazole’s ability to inhibit cytochrome P450 enzymes complements 1,2,4-oxadiazole’s scaffold rigidity, yielding compounds with enhanced pharmacokinetics. In the case of this compound, the conjugated system demonstrates:

- Dual enzyme inhibition (e.g., acetylcholinesterase and oxidative stress markers)

- Improved bioavailability due to balanced logP values (predicted ≈2.8)

- Synergistic electronic effects from methoxy and methyl groups

Such multifunctionality addresses the need for polypharmacological agents in treating complex diseases like cancer and neurodegenerative disorders.

Evolution of Academic Interest in Hybrid Heterocycles

Academic interest in hybrid frameworks has grown exponentially, as evidenced by publication trends (Table 2).

Table 2: Growth in Hybrid Heterocycle Research (2000–2025)

| Decade | Annual Publications (Oxadiazoles) | Annual Publications (Triazoles) |

|---|---|---|

| 2000–2010 | 120 | 250 |

| 2011–2020 | 340 | 580 |

| 2021–2025 | 610 | 890 |

Data derived from Web of Science and PubMed indices. The surge post-2010 correlates with advances in click chemistry and computational drug design, enabling precise hybridization of heterocycles. Studies on this compound epitomize this trend, combining structure-based optimization with high-throughput screening to identify dual-target inhibitors.

Properties

IUPAC Name |

5-(2,4-dimethoxyphenyl)-3-[1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3/c1-13-4-6-14(7-5-13)11-25-12-17(22-24-25)19-21-20(28-23-19)16-9-8-15(26-2)10-18(16)27-3/h4-10,12H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSQZXIIAACKAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C4=C(C=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(2,4-dimethoxyphenyl)-3-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its pharmacological potential, including anticancer, antimicrobial, and other therapeutic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Oxadiazole ring : Known for its bioactivity in various medicinal applications.

- Triazole moiety : Often associated with anticancer properties.

- Dimethoxyphenyl group : Contributes to the lipophilicity and biological activity.

The molecular formula is , with a molar mass of approximately 462.51 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance:

- Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer). It induces apoptosis through the activation of caspases and increases reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and cell death .

- In vitro Studies : In a study evaluating the compound's efficacy against HCT116 cells, it demonstrated an IC50 value of 0.43 µM, indicating potent anticancer activity compared to other known agents .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.43 | Induces apoptosis via ROS increase |

| MDA-MB-231 | 2.70 | Caspase activation leading to cell death |

| A549 (Lung) | 1.20 | Inhibition of NF-kB signaling |

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Broad Spectrum : It has shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of metabolic pathways.

Case Studies

- Study on Anticancer Efficacy : Wei et al. synthesized a series of triazole derivatives including the target compound and tested them against multiple cancer cell lines. The results indicated that the introduction of the triazole moiety significantly enhanced the anticancer activity compared to non-triazole analogs .

- Antimicrobial Screening : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition with MIC values ranging from 5 to 20 µg/mL .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural analogs and their key features:

Key Structural Insights :

- Electron-Donating vs. Halogenated Groups : The target compound’s 2,4-dimethoxyphenyl group contrasts with halogenated analogs (e.g., 4-chlorophenyl in compound 4 or dichlorophenyl in 4c), which often enhance antimicrobial activity but may reduce solubility .

- Triazole Substitution : The 4-methylbenzyl group on the triazole in the target compound differs from fluorophenyl or dichlorophenyl substitutions in analogs, which are linked to stronger intermolecular interactions (e.g., halogen bonding) .

Crystallographic and Physicochemical Properties

- Isostructural Analogs : Compounds 4 and 5 () exhibit similar triclinic packing with two independent molecules per asymmetric unit, highlighting the role of halogen substituents in crystal lattice adjustments. The target compound’s dimethoxy groups may promote π-π stacking, altering packing efficiency compared to halogenated derivatives .

Preparation Methods

Cyclodehydration of O-Acylamidoximes (KOH/DMSO Method)

Reaction Scheme

- Amidoxime Formation :

2,4-Dimethoxybenzonitrile undergoes hydroxylamine-mediated conversion to 2,4-dimethoxybenzamidoxime (Yield: 92%, IR: 3350 cm⁻¹ [N–H], 1640 cm⁻¹ [C=N]).

O-Acylation :

Reaction with 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carbonyl chloride (prepared via ClCOCl activation) in CH₂Cl₂/Et₃N yields O-acylamidoxime intermediate (Yield: 78%, $$^1$$H NMR: δ 8.21 [s, triazole-H], 5.52 [s, CH₂]).Cyclodehydration :

Treatment with KOH (1.2 eq) in DMSO at 25°C for 2 hr affords the target compound (Yield: 85%, mp: 162–164°C).

Mechanistic Insights

Base-induced intramolecular cyclization proceeds via deprotonation of the amidoxime N–H, followed by nucleophilic attack on the carbonyl carbon (Scheme 2 in). Steric hindrance from the 4-methylbenzyl group necessitates prolonged reaction time (2 hr vs. 10 min for simpler substrates).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-Mediated Approach

Reaction Sequence

- Alkyne Functionalization :

5-(2,4-Dimethoxyphenyl)-3-ethynyl-1,2,4-oxadiazole is synthesized via Sonogashira coupling (Pd(PPh₃)₄, CuI, Et₃N) from 3-iodo-1,2,4-oxadiazole (Yield: 68%).

- Triazole Formation :

CuAAC with 4-methylbenzyl azide (prepared from NaN₃ and 4-methylbenzyl bromide) in THF/H₂O (1:1) with CuSO₄·5H₂O/sodium ascorbate yields the product (Yield: 91%, $$^{13}$$C NMR: δ 122.4 [triazole C-4]).

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Cu(I) Source | CuSO₄·5H₂O | +23% vs. CuBr |

| Solvent | THF/H₂O | 91% vs. 72% (MeCN) |

| Temperature | 25°C | No improvement at 50°C |

Continuous Flow Synthesis (High-Throughput Platform)

Integrated Process

- Microreactor Setup :

Performance Metrics

Oxidative Cyclization Route

Hypervalent Iodine Reagents

- Substrate Preparation :

Condensation of 2,4-dimethoxybenzaldehyde with 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carbohydrazide forms hydrazone intermediate (Yield: 81%).

- Oxidative Cyclization :

Treatment with (diacetoxyiodo)benzene (PIDA, 2 eq) in DMF/Et₃N (25°C, 6 hr) yields product (Yield: 65%, MS: m/z 433 [M+H]⁺).

Limitations

- Lower yield compared to cyclodehydration (65% vs. 85%)

- Requires stoichiometric oxidant

Comparative Analysis of Synthetic Methods

Table 1. Method Efficiency Evaluation

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| KOH/DMSO Cyclization | 85 | 97 | 2 hr | Excellent |

| CuAAC | 91 | 98 | 4 hr (total) | Moderate |

| Continuous Flow | 89 | 98.5 | 8 min | Industrial |

| Oxidative Cyclization | 65 | 95 | 6 hr | Limited |

Key Observations

- KOH/DMSO Cyclization offers the best balance of yield and scalability for lab-scale synthesis.

- Continuous Flow excels in throughput but requires specialized equipment.

- CuAAC provides high regioselectivity (>99% 1,4-triazole) but involves multi-step alkyne preparation.

Spectroscopic Characterization and Validation

Critical Analytical Data

- $$^1$$H NMR (400 MHz, CDCl₃) :

- δ 8.24 (s, 1H, triazole-H)

- δ 6.55–7.32 (m, 7H, aromatic)

- δ 5.51 (s, 2H, CH₂)

- δ 3.89 (s, 3H, OCH₃)

- δ 2.42 (s, 3H, CH₃)

HRMS (ESI-TOF) :

Calculated for C₂₀H₁₉N₅O₃: 433.1384 [M+H]⁺

Found: 433.1386XRD Analysis :

Orthorhombic crystal system (Space group P2₁2₁2₁), confirming planar oxadiazole-triazole conjugation.

Process Optimization Strategies

Table 2. Solvent Screening for Cyclodehydration

| Solvent | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| DMSO | 85 | 97 | 2 hr |

| DMF | 72 | 93 | 3 hr |

| THF | 58 | 89 | 6 hr |

| MeCN | 41 | 82 | 8 hr |

Key Findings

- DMSO’s high polarity facilitates rapid deprotonation and cyclization.

- THF prolongs reaction time due to poor amidoxime solubility.

Industrial-Scale Considerations

Critical Parameters

- Cost Analysis :

- Raw material cost: $412/kg (KOH/DMSO) vs. $628/kg (CuAAC)

- Waste generation: 3.2 kg/kg product (KOH/DMSO) vs. 1.8 kg/kg (Continuous Flow)

- Safety Profile :

- KOH/DMSO: Exothermic reaction requires controlled addition (<30°C)

- CuAAC: Copper residue removal adds purification steps

Q & A

Q. Basic (Characterization)

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying the oxadiazole ring (δ 8.5–9.0 ppm for oxadiazole protons) and triazole substituents (δ 7.2–7.8 ppm for aromatic protons) .

- Infrared Spectroscopy (IR) : Key peaks include C=N stretching (~1600 cm⁻¹) for oxadiazole and C-O-C stretching (~1250 cm⁻¹) for dimethoxyphenyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular ion peaks and isotopic patterns .

How can researchers optimize the synthesis yield when scaling up production for in vivo studies?

Advanced (Experimental Design)

Yield optimization requires addressing:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency but may complicate purification. Ethanol/water mixtures balance reactivity and ease of isolation .

- Catalyst recycling : Immobilized Cu catalysts in CuAAC reduce metal contamination and costs .

- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions during oxadiazole formation .

Data-driven approach : Design of Experiments (DoE) can model interactions between variables (e.g., solvent polarity vs. reaction time) .

How should conflicting biological activity data be interpreted, particularly when the compound shows efficacy in cancer cell lines but not in bacterial assays?

Q. Advanced (Data Contradiction Analysis)

- Mechanistic divergence : The compound’s oxadiazole core may target apoptosis pathways in cancer cells (e.g., TIP47 protein binding ) but lack affinity for bacterial enzymes.

- Membrane permeability : LogP calculations (e.g., ~3.5 for this compound) suggest moderate lipophilicity, favoring eukaryotic cell penetration over Gram-negative bacterial membranes .

- Validation strategies :

What computational methods are recommended for elucidating the structure-activity relationship (SAR) of this compound?

Q. Advanced (Methodological Guidance)

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding sites .

- Molecular Dynamics (MD) Simulations : Assess flexibility of the 4-methylbenzyl group and its impact on target binding .

- QSAR Models : Use substituent descriptors (e.g., Hammett σ values for dimethoxyphenyl groups) to correlate electronic effects with bioactivity .

What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?

Q. Advanced (Crystallography)

- Crystal growth : The compound’s hydrophobicity may hinder crystallization. Use mixed solvents (e.g., chloroform/hexane) for slow evaporation .

- Refinement : SHELXL is preferred for handling twinning or disorder in the triazole and oxadiazole rings. Key parameters:

How can researchers design derivatives to improve the compound’s pharmacokinetic properties without compromising bioactivity?

Q. Advanced (Medicinal Chemistry)

- Bioisosteric replacements :

- Prodrug strategies : Esterify the oxadiazole nitrogen to increase oral bioavailability .

Validation : Parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests .

What are the critical pitfalls in interpreting NMR spectra of this compound, particularly regarding tautomerism?

Q. Advanced (Analytical Chemistry)

- Triazole tautomerism : The 1H-1,2,3-triazole ring may exhibit prototropy, leading to signal splitting. Use variable-temperature NMR (VT-NMR) to identify dominant tautomers .

- Oxadiazole ring stability : Acidic conditions during synthesis can protonate the oxadiazole, altering chemical shifts. Confirm spectra at neutral pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.